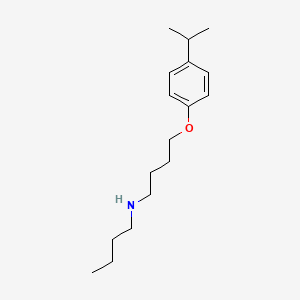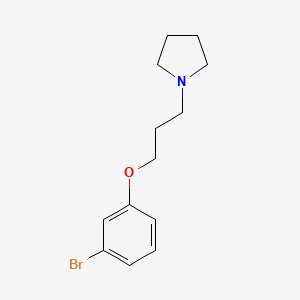
6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” is a chemical compound used in proteomics research applications . It has a molecular formula of C19H17NO2 and a molecular weight of 291.35 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” include a molecular formula of C19H17NO2 and a molecular weight of 291.35 . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications
-
Scientific Field: Proteomics Research
-
Scientific Field: Medicinal Chemistry
- Application: Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Method of Application: Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results or Outcomes: The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
-
Scientific Field: Material Science
- Application: Future research directions include the development of advanced analytical techniques for studying the photophysical and biological properties of MPQ, the design and synthesis of novel MPQ-based probes and materials.
- Method of Application: The specific methods of application in material science are not provided in the source.
- Results or Outcomes: The outcomes of the application in material science are not provided in the source.
-
Scientific Field: Biochemical Research
-
Scientific Field: Pharmaceutical Industry
- Application: Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases .
- Method of Application: The structural build-up of the synthesized compounds was based on the spectro-analytical data .
- Results or Outcomes: Most of the tested compounds showed remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP) and human placental alkaline phosphatase (h-PLAP) .
- Scientific Field: Photovoltaics
- Application: Quinoline derivatives have recently gained popularity in third-generation photovoltaic applications .
- Method of Application: The latest developments in the quinoline derivatives (metal complexes) for applications in the photovoltaic cells are detailed in the source . Various methods for testing the compounds for application are also outlined .
- Results or Outcomes: The implementation of quinoline derivatives in photovoltaic cells, their architecture and design, and also, the performance for polymer solar cells and dye-synthesized solar cells was highlighted .
properties
IUPAC Name |
6-ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-3-13-6-9-17-15(10-13)16(19(21)22)11-18(20-17)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSGUBTUFTUGHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)



![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)


![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)

![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)

